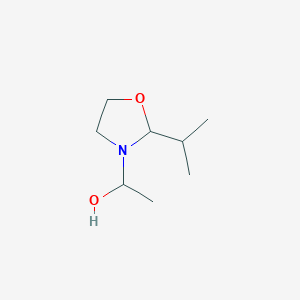
1-(2-Isopropyloxazolidin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropyloxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
The synthesis of 1-(2-Isopropyloxazolidin-3-yl)ethanol typically involves the reaction of isopropylamine with glycidol under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
化学反応の分析
1-(2-Isopropyloxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(2-Isopropyloxazolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 1-(2-Isopropyloxazolidin-3-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or substrate, affecting specific biochemical pathways. The oxazolidine ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .
類似化合物との比較
1-(2-Isopropyloxazolidin-3-yl)ethanol can be compared with other oxazolidine derivatives, such as:
- Oxazolidine-4-carboxylic acid hydrochloride
- ®-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
- (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
- ®-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
1-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9(7(3)10)4-5-11-8/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
WXVLAUWLFQIRIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1N(CCO1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


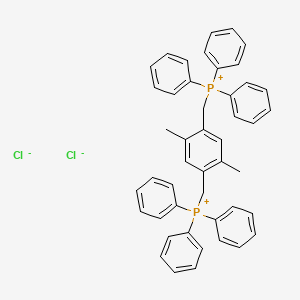
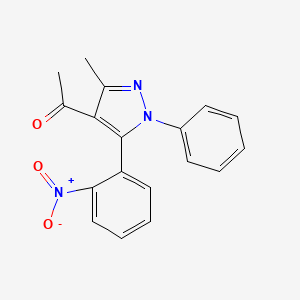
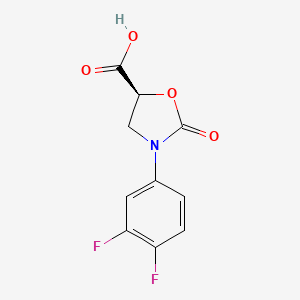
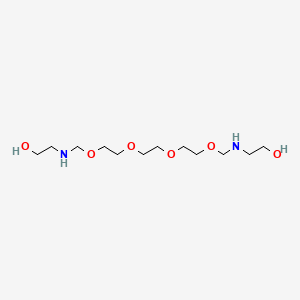
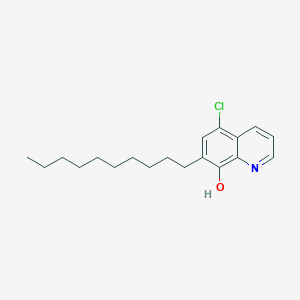


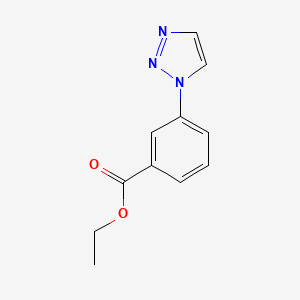
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)
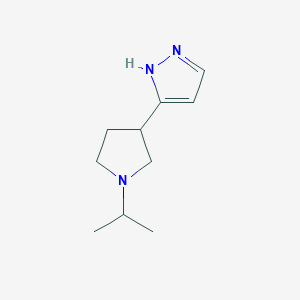
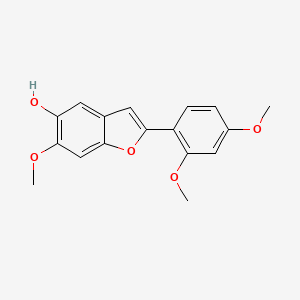
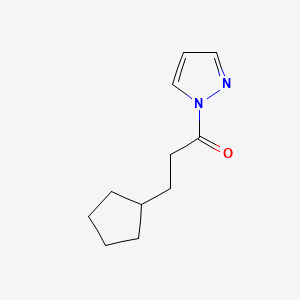
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)

